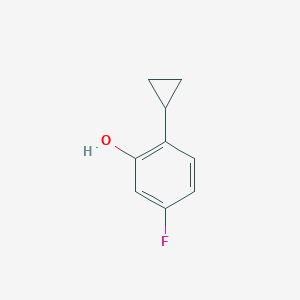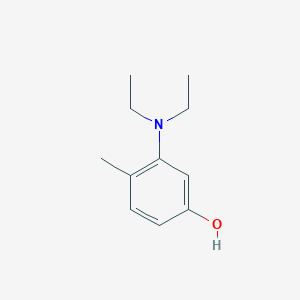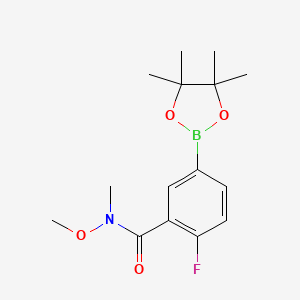
2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7ClF2O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is significant in various fields, including organic synthesis and pharmaceutical research, due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol typically involves the reduction of 2-chloro-1-(2,4-difluorophenyl)ethanone. One common method is the use of a ketoreductase enzyme (KRED) to catalyze the reduction process. The reaction is carried out at a substrate concentration of 500 g/L, achieving near 100% conversion with high enantiomeric excess .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using biocatalytic processes. These processes are environmentally friendly and offer high productivity. The bioreduction procedure involves the use of specific enzymes that facilitate the conversion of the ketone to the desired alcohol with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-chloro-1-(2,4-difluorophenyl)ethanone.
Reduction: It can be reduced further to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: 2-Chloro-1-(2,4-difluorophenyl)ethanone.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol involves its interaction with specific enzymes and molecular targets. For instance, in the synthesis of Ticagrelor, the compound undergoes enzymatic reduction to form the chiral alcohol, which then participates in further chemical transformations to produce the final drug. The biocatalytic process ensures high selectivity and efficiency, making it a valuable intermediate in pharmaceutical synthesis .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1-(3,4-difluorophenyl)ethan-1-ol
- 2-Chloro-1-(2,4-difluorophenyl)ethanone
- 2-Chloro-1-(3,4-difluorophenyl)ethanone
Comparison: 2-Chloro-1-(2,4-difluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interactions with enzymes. Compared to its analogs, this compound exhibits distinct chemical behavior, making it particularly useful in the synthesis of certain pharmaceuticals and fine chemicals .
Eigenschaften
CAS-Nummer |
51336-96-0 |
|---|---|
Molekularformel |
C8H7ClF2O |
Molekulargewicht |
192.59 g/mol |
IUPAC-Name |
2-chloro-1-(2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2 |
InChI-Schlüssel |
LUDHEANGPFVUIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
amine hydrochloride](/img/structure/B12507871.png)


![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)


![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
![tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)

![Tert-butyl 3-{[4-(ethylamino)pyrimidin-2-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B12507931.png)
